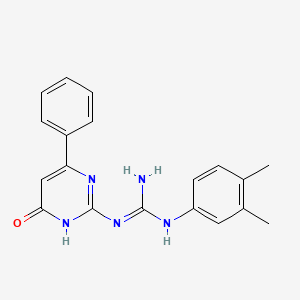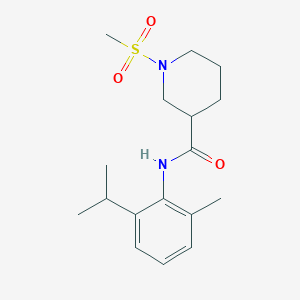
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine, commonly known as DMPPG, is a compound that has caught the attention of the scientific community due to its potential applications in various fields. DMPPG is a guanidine derivative that is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mécanisme D'action
The exact mechanism of action of DMPPG is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. DMPPG has been shown to increase GABA levels in the brain, which leads to its anticonvulsant and anxiolytic effects. DMPPG has also been shown to modulate the activity of voltage-gated sodium channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
DMPPG has been shown to have various biochemical and physiological effects, including increasing GABA levels in the brain, modulating the activity of voltage-gated sodium channels, and reducing glutamate levels. DMPPG has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMPPG has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, DMPPG also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for DMPPG research, including further studies on its mechanism of action, its potential use as a diagnostic tool for various diseases, and its potential applications in drug development. DMPPG may also have potential applications in the treatment of epilepsy, anxiety disorders, and chronic pain. Further studies are needed to fully understand the potential of DMPPG in these areas.
Conclusion:
DMPPG is a compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its synthesis method has been optimized to produce high yields of DMPPG with high purity. DMPPG has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models, and it may have potential applications in the treatment of various diseases. Further studies are needed to fully understand the potential of DMPPG in these areas.
Méthodes De Synthèse
DMPPG is synthesized using a specific method that involves the reaction of 3,4-dimethylphenyl isocyanate with 6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinecarboxylic acid. The resulting product is then treated with guanidine hydrochloride to obtain DMPPG. This method has been optimized to produce high yields of DMPPG with high purity.
Applications De Recherche Scientifique
DMPPG has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. DMPPG has also been studied for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-12-8-9-15(10-13(12)2)21-18(20)24-19-22-16(11-17(25)23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H4,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXAVQFEXBWHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B6061052.png)
![N-1,3-benzothiazol-2-yl-2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061054.png)
![5-[3-(benzyloxy)benzylidene]-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061059.png)
![3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6061067.png)
![5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6061075.png)
![{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B6061083.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B6061088.png)
![1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B6061097.png)
![ethyl 4-[(1-isopropyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6061102.png)
![8-fluoro-2-[4-oxo-4-(4-phenyl-1-piperazinyl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6061109.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-furyl(phenyl)methyl]propanamide](/img/structure/B6061121.png)
![N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B6061129.png)